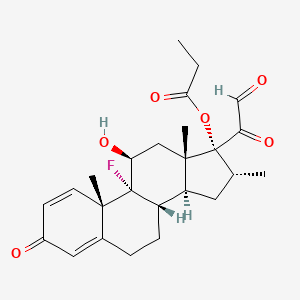
21-脱氢地塞米松 17-丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Dehydro Dexamethasone 17-Propionate is a metabolite of Desoxymetasone, which is an anti-inflammatory agent . It’s an intermediate in synthesizing 21-Chloro-9-fluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-Propionate .
Molecular Structure Analysis
The molecular structure of 21-Dehydro Dexamethasone 17-Propionate is represented by the formula C25H31FO6 . For a detailed molecular structure, please refer to resources like PubChem .科学研究应用
先天性肾上腺增生的产前治疗
地塞米松用于产前治疗,以防止先天性肾上腺增生 (CAH) 患者中由于 21-羟化酶缺乏引起的女性外生殖器男性化。它因其不与母体血液中的皮质醇结合球蛋白结合而有效穿透胎盘的能力而备受关注。已经探索了剂量方案的调整,以最大程度地减少副作用,同时保持对母体和胎儿肾上腺轴的抑制作用 (Coleman 和 Honour,2004 年)。
内耳治疗应用
在豚鼠的卵圆窗膜上局部应用地塞米松-21-二氢磷酸酯 (Dex-P) 的研究表明其在治疗内耳疾病方面的潜力。该研究表明鼓阶淋巴液中存在大量的基底-顶端浓度梯度,这表明了使用糖皮质激素治疗内耳的靶向方法 (Plontke 等人,2008 年)。
胰岛素敏感性恢复
一项针对成年马的研究表明,随着地塞米松给药时间的延长而降低的胰岛素敏感性,在停止治疗后的几天内开始恢复。这表明地塞米松对代谢过程的潜在影响及其对胰岛素敏感性的可逆影响 (Brennan 和 Urschel,2014 年)。
药物杂质的分析方法
一项分析研究描述了 LC-MS(n) 与基于机理的应激研究相结合,用于快速识别倍他米松 17-戊酸酯药物物质中的工艺杂质。这突出了在制药制造中进行质量控制时,使用先进的分析方法识别和表征地塞米松等皮质类固醇衍生物的重要性 (Li、Lin 和 Rustum,2008 年)。
血浆中的定量
对用于定量血浆中地塞米松的高通量 HPLC-ESI-MS 方法的研究展示了用于监测临床环境中地塞米松及其衍生物药代动力学的有效分析技术的开发 (Damonte 等人,2007 年)。
作用机制
Target of Action
21-Dehydro Dexamethasone 17-Propionate primarily targets the glucocorticoid receptor (GR) , a type of nuclear receptor found in almost every cell of the body. The GR plays a crucial role in regulating genes controlling the development, metabolism, and immune response .
Biochemical Pathways
The compound affects several biochemical pathways, including:
Pharmacokinetics
The pharmacokinetics of 21-Dehydro Dexamethasone 17-Propionate involve:
These properties ensure high bioavailability and prolonged action, making it effective in managing chronic inflammatory conditions.
Result of Action
At the molecular level, the compound reduces the expression of pro-inflammatory cytokines and chemokines. At the cellular level, it decreases the migration of leukocytes to inflammation sites and reduces capillary permeability. These effects collectively lead to a significant reduction in inflammation and immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 21-Dehydro Dexamethasone 17-Propionate. For instance, extreme pH levels can affect its solubility and absorption, while high temperatures may degrade the compound. Additionally, interactions with other medications can alter its metabolism and effectiveness .
生化分析
Cellular Effects
21-Dehydro Dexamethasone 17-Propionate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce senescence in lung epithelial cells and augment the production of fibrosis mediators . It also affects immune cell compartments, decreasing the expression of genes associated with T cell activation and other immune pathways .
Molecular Mechanism
The molecular mechanism of 21-Dehydro Dexamethasone 17-Propionate involves its binding interactions with glucocorticoid receptors. This binding leads to the activation or inhibition of specific genes, resulting in changes in gene expression. The compound also inhibits enzymes such as phospholipase A2, reducing the production of pro-inflammatory mediators . These molecular interactions are crucial for the compound’s anti-inflammatory and immunosuppressive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 21-Dehydro Dexamethasone 17-Propionate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that the compound can cause significant changes in cellular function, such as the atrophy of adrenal glands in rat fetuses . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 21-Dehydro Dexamethasone 17-Propionate vary with different dosages in animal models. At low doses, the compound can induce hyperglycemia and increase insulin release in goats . At high doses, it can cause adverse effects such as the atrophy of adrenal glands and changes in metabolic pathways . These dosage-dependent effects are critical for determining the compound’s therapeutic and toxicological profiles.
Metabolic Pathways
21-Dehydro Dexamethasone 17-Propionate is involved in several metabolic pathways, including glycolysis and lipid metabolism. The compound is metabolized by enzymes such as cytochrome P450 and corticosteroid 11-beta-dehydrogenase . These metabolic pathways are essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Subcellular Localization
21-Dehydro Dexamethasone 17-Propionate is localized in specific subcellular compartments, such as the nucleus and cytoplasm. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors are essential for the compound’s role in modulating gene expression and cellular metabolism.
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,13-14,17-19,29H,5-7,10,12H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRNQKHSKWGFQ-OCUNRLNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
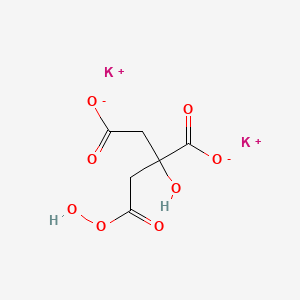
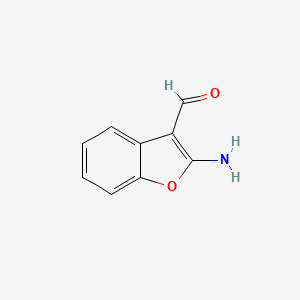
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-2,2-difluoro-, exo- (9CI)](/img/no-structure.png)


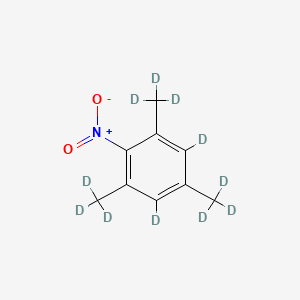

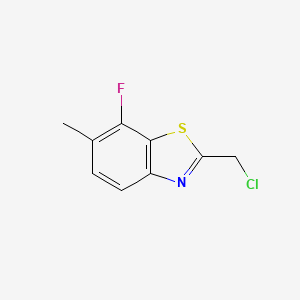
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)
![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

